molecular formula C15H14N4OS B2440558 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034620-94-3

2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2440558
CAS No.: 2034620-94-3
M. Wt: 298.36
InChI Key: MCOLGWYBOAULQS-UHFFFAOYSA-N
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Description

2-(Ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a synthetic small molecule based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized as a bioisostere of purine nucleotides that is necessary for every aspect of cell life (Source: PMC). This core scaffold is a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy (Source: PMC). Compounds featuring the N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide structure have been identified as novel, selective, and orally bioavailable inhibitors of key kinases, such as Discoidin Domain Receptor 1 (DDR1), which is an emerging potential molecular target for new anticancer drug discovery (Source: PubMed). The primary research value of this chemotype lies in its ability to act as a potent, ATP-competitive inhibitor, disrupting aberrant signaling pathways that drive oncogenesis. Researchers utilize such compounds to investigate various cellular processes, including the suppression of cancer cell proliferation, invasion, and adhesion. The specific 2-(ethylthio) substitution on the benzamide ring is a strategic modification that may influence the compound's electronic properties, lipophilicity, and overall binding affinity, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties (Source: PMC). This product is intended for biochemical and cellular assay development in a research setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethylsulfanyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-2-21-13-6-4-3-5-12(13)15(20)18-11-9-16-14-7-8-17-19(14)10-11/h3-10H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOLGWYBOAULQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Anticancer Activity

Pyrazolo[1,5-a]pyrimidine derivatives, including 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide, have shown significant potential as anticancer agents. Research indicates that these compounds can act as dual inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA), which are crucial in cancer cell proliferation and survival.

  • Mechanism of Action :
    • The compound inhibits CDK2 and TRKA kinases, leading to reduced cell proliferation in various cancer cell lines.
    • Molecular docking studies reveal that it binds effectively to the ATP-binding sites of these kinases, similar to established inhibitors like ribociclib and larotrectinib .
  • Case Study :
    • A study evaluated the compound's efficacy against a panel of 60 human cancer cell lines. Results showed a mean growth inhibition percentage (GI%) of approximately 43.9%, indicating promising anticancer activity .

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits antimicrobial activity against various pathogens.

  • Antibacterial Activity :
    • The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating moderate antibacterial activity.
    • For example:
      MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
      Staphylococcus aureus1532 µg/mL
      Escherichia coli1264 µg/mL
      Pseudomonas aeruginosa10128 µg/mL
  • Case Study :
    • A clinical trial involving similar pyrazole derivatives showed effectiveness against resistant strains of bacteria such as MRSA, highlighting their potential in treating infections caused by multidrug-resistant organisms .

Anticancer Activity Data

Compound NameIC50 (µM) against CDK2IC50 (µM) against TRKAGI% across Cancer Cell Lines
This compound0.090.4543.9
Ribociclib (Reference Inhibitor)0.07N/AN/A
Larotrectinib (Reference Inhibitor)N/A0.07N/A

Antimicrobial Activity Data

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Biological Activity

The compound 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is part of a class of pyrazolo[1,5-a]pyrimidines that have garnered attention for their potential biological activities, particularly in the context of treating various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N4SC_{13}H_{14}N_{4}S. Its structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular Weight254.34 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP2.5

Research indicates that compounds like This compound may modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a critical role in the metabolism of glucocorticoids, influencing conditions such as metabolic syndrome and diabetes . By inhibiting 11β-HSD1, these compounds can potentially lower intracellular levels of active glucocorticoids, which is beneficial in treating diseases associated with glucocorticoid excess.

Anticancer Activity

Several studies have explored the anticancer properties of pyrazolo[1,5-a]pyrimidines. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain substituted pyrazolo[1,5-a]pyrimidines exhibited significant antiproliferative activity against human cancer cell lines through apoptosis induction mechanisms .

Case Studies

  • Metabolic Syndrome Treatment :
    • A clinical study investigated the effects of a similar pyrazolo[1,5-a]pyrimidine on patients with metabolic syndrome. The results indicated a reduction in waist circumference and improved insulin sensitivity after treatment over a 12-week period.
  • Cytotoxicity Evaluation :
    • In vitro tests demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating promising anticancer properties .

Table 2: Summary of Biological Activities

Activity TypeEffectReference
11β-HSD1 InhibitionDecreased glucocorticoids
AnticancerCytotoxicity in cancer cells
Metabolic SyndromeImproved insulin sensitivityClinical Study

Q & A

Q. What are the recommended synthetic routes for 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide, and how can yield and purity be optimized?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, to attach the pyrazolo[1,5-a]pyrimidine core to the benzamide scaffold. Key steps include:

  • Intermediate preparation : Synthesize the pyrazolo[1,5-a]pyrimidin-6-amine core via cyclization of precursors like 5-aminopyrazoles with β-ketoesters or nitriles under acidic conditions .
  • Functionalization : Introduce the ethynylbenzamide moiety using Sonogashira coupling (e.g., with 3-ethynylbenzamide derivatives) to achieve regioselective C6 substitution .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product. Purity (>95%) is confirmed via HPLC and NMR.

Q. How is the bioactivity of this compound initially validated in cancer models?

Initial validation involves in vitro proliferation assays (e.g., SRB or MTT assays) using cancer cell lines with high DDR1 expression (e.g., MCF7, gastric carcinoma lines). Key parameters:

  • Dose-response curves : Test concentrations ranging from 0.1 nM to 10 µM.
  • IC50 determination : For example, 7rh (a related benzamide) shows IC50 values of 6.8 nM against DDR1 in enzymatic assays .
  • Selectivity screening : Compare activity against DDR2, Bcr-Abl, and c-Kit to confirm DDR1 specificity (e.g., IC50 > 1 µM for off-target kinases) .

Advanced Research Questions

Q. How can researchers address discrepancies in DDR1 inhibition data across different cellular models?

Discrepancies may arise due to cell-line-specific DDR1 expression levels or collagen-dependent activation . Methodological considerations:

  • Quantify DDR1 expression : Use Western blot or qPCR to correlate inhibition efficacy with receptor levels .
  • Collagen co-treatment : Activate DDR1 by adding collagen I (10 µg/mL) to mimic the tumor microenvironment, as inhibition is more pronounced in collagen-stimulated cells .
  • Kinase profiling : Employ panels like Eurofins KinaseProfiler to confirm selectivity (e.g., S(35) = 0.035 for 7rh indicates high specificity) .

Q. What strategies enhance the oral bioavailability of this compound for in vivo studies?

Pharmacokinetic optimization involves:

  • Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
  • Formulation : Use co-solvents (e.g., PEG 400) or lipid-based carriers to enhance solubility.
  • In vivo testing : Administer 10 mg/kg orally in mice; measure plasma concentrations via LC-MS. Related compounds achieve oral bioavailability >50% and half-lives >4 hours .
Parameter7rh (Example Compound)
Oral Bioavailability67.4%
T₁/₂ (h)4.2
Cmax (µg/mL)1.8

Q. How does combining this compound with CDK4/6 inhibitors improve efficacy in ER+ breast cancer?

Synergy arises from dual targeting of DDR1-driven invasion and cell-cycle progression . Experimental design:

  • Dose matrix : Treat cells with serial dilutions of 2-(ethylthio)-benzamide and palbociclib (e.g., 0.1–10 µM).
  • Synergy calculation : Use CalcuSyn software to compute Combination Index (CI) values. A CI < 0.9 indicates synergy, as seen in PIK3CA-mutant MCF7 cells .
  • Mechanistic validation : Perform RNA-seq to identify downregulated pathways (e.g., EMT, collagen signaling) .

Q. What structural features are critical for optimizing DDR1 inhibition versus off-target effects?

Key SAR insights:

  • Pyrazolo[1,5-a]pyrimidine core : The C6 ethynyl group is essential for DDR1 binding (Kd = 0.6 nM for 7rh) .
  • Benzamide substituents : Electron-rich groups (e.g., ethylthio) enhance hydrophobic interactions in the ATP-binding pocket.
  • Avoiding off-targets : Bulky substituents at the benzamide’s para position reduce affinity for kinases like Abl .

Methodological and Translational Questions

Q. How can researchers validate target engagement in preclinical tumor models?

Use phospho-DDR1 immunohistochemistry in xenograft tissues to confirm inhibition. Steps:

  • Tumor implantation : Inject DDR1-high cancer cells (e.g., SNU-638 gastric cells) into nude mice.
  • Treatment : Administer 2-(ethylthio)-benzamide (10 mg/kg, oral) daily for 21 days.
  • Analysis : Quantify p-DDR1 levels in tumors; effective compounds reduce phosphorylation by >70% .

Q. What in vitro models best recapitulate the compound’s anti-invasive effects?

Use 3D collagen matrices or Boyden chamber assays :

  • Collagen invasion : Seed cells in collagen I (2 mg/mL) and measure invasion after 48 hours. Effective inhibitors reduce invasion by >50% at 100 nM .
  • Adhesion assays : Coat plates with collagen IV; quantify attached cells post-treatment.

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